molecular formula C16H22BrNO B12044096 N-Desmethyl Dextrorphan Hydrobromide

N-Desmethyl Dextrorphan Hydrobromide

Cat. No.: B12044096
M. Wt: 324.26 g/mol
InChI Key: LJAQABDSIONCIU-KHUAAREISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Dextrorphan Hydrobromide typically involves the N-demethylation of dextrorphan. One common method for N-demethylation is the use of chloroformate esters (e.g., methyl, ethyl, phenyl, benzyl chloroformate) as reagents . The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-Desmethyl Dextrorphan Hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce a ketone, while reduction can regenerate the original hydroxyl compound .

Properties

Molecular Formula

C16H22BrNO

Molecular Weight

324.26 g/mol

IUPAC Name

(1S,9S,10S)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;hydrobromide

InChI

InChI=1S/C16H21NO.BrH/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,7-8-17-15)14(11)10-12;/h4-5,10,13,15,17-18H,1-3,6-9H2;1H/t13-,15+,16+;/m1./s1

InChI Key

LJAQABDSIONCIU-KHUAAREISA-N

Isomeric SMILES

C1CC[C@]23CCN[C@H]([C@H]2C1)CC4=C3C=C(C=C4)O.Br

Canonical SMILES

C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.